Studies suggest that 13-TDDA may possess antimicrobial properties. For instance, research published in 2017 identified 13-TDDA as one of several bioactive compounds in the methanolic extract of E. coli []. This indicates that 13-TDDA might contribute to the extract's antibacterial properties. However, further investigation is needed to isolate and determine the specific effects of 13-TDDA against various microbes.
13-Tetradecynoic acid is a long-chain fatty acid characterized by a terminal alkyne functional group. Its chemical formula is , and it features a carbon chain of fourteen carbon atoms with a triple bond located at the thirteenth carbon. This compound belongs to the class of fatty acids and is classified as an alkynyl fatty acid, which distinguishes it from more common saturated or unsaturated fatty acids due to the presence of the alkyne group.
The compound is insoluble in water but can dissolve in organic solvents, making it suitable for various chemical applications. Its melting point is approximately 54°C (129°F) and it has a boiling point of about 250°C (482°F) at reduced pressure, indicating that it remains stable under typical laboratory conditions .
Research indicates that 13-tetradecynoic acid exhibits notable biological activities. It has been studied for its potential effects on lipid metabolism and its role in cellular signaling pathways. The unique alkyne structure may influence its interactions with biological membranes and proteins, leading to various physiological effects.
The synthesis of 13-tetradecynoic acid can be achieved through several methods:
Due to its unique structure and properties, 13-tetradecynoic acid finds applications in several fields:
Studies exploring the interactions of 13-tetradecynoic acid with biological systems have revealed insights into its potential effects on cell membranes and metabolic pathways. The alkyne group may enhance its ability to integrate into lipid bilayers, influencing membrane fluidity and protein function.
Research has also highlighted its interactions with enzymes involved in fatty acid metabolism, suggesting that it could modulate enzymatic activity or serve as an inhibitor in specific pathways. These findings underscore the importance of further investigation into its pharmacological potential .
Several compounds share structural similarities with 13-tetradecynoic acid. Below are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Features |
---|---|---|
Myristic Acid | Saturated Fatty Acid | No double or triple bonds; commonly found in nut oils. |
Palmitoleic Acid | Monounsaturated Fatty Acid | Contains one double bond; important in human metabolism. |
12-Hydroxystearic Acid | Hydroxy Fatty Acid | Contains a hydroxyl group; used in cosmetics for emollient properties. |
9-Tetradecenoic Acid | Unsaturated Fatty Acid | Contains one double bond; similar chain length but different saturation state. |
The uniqueness of 13-tetradecynoic acid lies in its alkyne functionality, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .